molecular formula C14H21N3O B2515938 N-[3-(2-tert-butylpyrimidin-4-yl)propyl]prop-2-enamide CAS No. 2094749-74-1

N-[3-(2-tert-butylpyrimidin-4-yl)propyl]prop-2-enamide

Cat. No.: B2515938
CAS No.: 2094749-74-1
M. Wt: 247.342
InChI Key: CWVVUUFDULCQLN-UHFFFAOYSA-N
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Description

N-[3-(2-tert-butylpyrimidin-4-yl)propyl]prop-2-enamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a tert-butyl group, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-tert-butylpyrimidin-4-yl)propyl]prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the pyrimidine ring, which is then functionalized with a tert-butyl group. The propyl chain is introduced through a series of alkylation reactions, followed by the formation of the prop-2-enamide group via amide coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-tert-butylpyrimidin-4-yl)propyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

N-[3-(2-tert-butylpyrimidin-4-yl)propyl]prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2-tert-butylpyrimidin-4-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-tert-butylpyrimidin-4-yl)propyl]carbamate
  • N-[3-(2-tert-butylpyrimidin-4-yl)propyl]amine

Uniqueness

N-[3-(2-tert-butylpyrimidin-4-yl)propyl]prop-2-enamide is unique due to its specific structural features, such as the prop-2-enamide group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(2-tert-butylpyrimidin-4-yl)propyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-5-12(18)15-9-6-7-11-8-10-16-13(17-11)14(2,3)4/h5,8,10H,1,6-7,9H2,2-4H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVVUUFDULCQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CC(=N1)CCCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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